molecular formula C12H14N2S B13574932 3-(4-Isopropylthiazol-2-yl)aniline

3-(4-Isopropylthiazol-2-yl)aniline

Cat. No.: B13574932
M. Wt: 218.32 g/mol
InChI Key: AECGXZLPLSZVBM-UHFFFAOYSA-N
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Description

3-(4-Isopropylthiazol-2-yl)aniline ( 1017184-84-7) is a synthetic organic compound featuring a molecular formula of C 12 H 14 N 2 S and a molecular weight of 218.32 g/mol . This molecule is characterized by its distinct structure, which incorporates an aniline group linked to a 4-isopropylthiazole ring, a privileged scaffold in medicinal chemistry . The thiazole moiety is a five-membered heterocycle containing both nitrogen and sulfur atoms, contributing to significant aromaticity and making it a versatile building block for the development of novel bioactive agents . While the specific research applications for this exact compound require further investigation, molecules containing the thiazole ring have demonstrated a wide and diverse spectrum of pharmacological properties in preclinical research. These properties include, but are not limited to, antioxidant, antibacterial, antifungal, anti-tubercular, anti-inflammatory, and anti-cancer activities . As such, this compound serves as a valuable chemical intermediate and synthon for researchers exploring structure-activity relationships in drug discovery programs, particularly for optimizing new chemical entities targeting various pathological conditions. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-(4-propan-2-yl-1,3-thiazol-2-yl)aniline

InChI

InChI=1S/C12H14N2S/c1-8(2)11-7-15-12(14-11)9-4-3-5-10(13)6-9/h3-8H,13H2,1-2H3

InChI Key

AECGXZLPLSZVBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2=CC(=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 4 Isopropylthiazol 2 Yl Aniline and Its Analogues

Strategies for the Construction of the Thiazole (B1198619) Ring System with Aniline (B41778) Linkages

The formation of the thiazole ring is a critical step in the synthesis of 3-(4-isopropylthiazol-2-yl)aniline. The choice of synthetic route often depends on the availability of starting materials and the desired substitution on the final molecule.

Classical and Contemporary Thiazole Synthesis Routes (e.g., Hantzsch Synthesis and Modifications)

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of thiazole rings. wikipedia.org This method typically involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea is commonly employed as the thioamide component. organic-chemistry.org

The general mechanism of the Hantzsch synthesis involves the initial reaction of the α-haloketone with the sulfur atom of the thiourea, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction conditions can be modified to improve yields and accommodate a variety of functional groups. For instance, eco-friendly approaches utilizing water as a solvent have been developed for the synthesis of 2-aminothiazole derivatives, avoiding the use of hazardous α-bromocarbonyl compounds by generating them in situ.

Modern modifications of the Hantzsch synthesis include the use of microwave irradiation to accelerate the reaction and improve yields. One-pot, multi-component procedures have also been developed, where an α-haloketone, a thiourea, and an aldehyde can react together to form highly substituted thiazoles in a single step. scbt.com These advancements offer more efficient and environmentally benign routes to the thiazole core.

Synthetic Routes for Isopropylated Thiazole Moieties

To introduce the 4-isopropyl group onto the thiazole ring, a corresponding α-haloketone bearing an isopropyl group is required for the Hantzsch synthesis. A common precursor is 1-bromo-3-methyl-2-butanone. This can be synthesized by the bromination of 3-methyl-2-butanone (methyl isopropyl ketone).

An alternative strategy involves the synthesis of 2-amino-4-isopropylthiazole by condensing 1-chloro-3-methyl-2-butanone with thiourea. acs.org The required 1-chloro-3-methyl-2-butanone can be prepared from 2-methylpropionyl chloride. A high-yield, one-pot procedure in water has also been reported for the synthesis of 2-amino-4-isopropylthiazole hydrobromide from methyl isopropyl ketone and thiourea, where the α-bromination of the ketone occurs in situ. organic-chemistry.org

A patent describes a method for synthesizing 2-isopropyl-4-(hydroxymethyl)thiazole through the condensation of 2-methylpropanethioamide with an addition product derived from 2,2-dimethyl-4-methylene-1,3-dioxane and a halogenating agent. This intermediate can then be further functionalized. chemrxiv.org

Approaches for Incorporating the Aniline Moiety

Aniline Derivatization Strategies

One common strategy involves the use of a pre-functionalized aniline derivative that contains a thioamide or a related functional group capable of participating in the Hantzsch thiazole synthesis. For example, a substituted phenylthiourea can be reacted with an appropriate α-haloketone. To synthesize this compound, one could envision starting with N-(3-aminophenyl)thiourea or a protected version thereof.

Another approach is to start with 3-isothiocyanatoaniline, which can be reacted with a suitable nucleophile to form a thioamide in situ, followed by cyclization to the thiazole. The synthesis of isothiocyanates can be achieved from the corresponding amine by reaction with thiophosgene or a related reagent.

Furthermore, N-(3-aminophenyl)thioamides can be prepared and subsequently cyclized to form the desired 2-(3-aminophenyl)thiazole core. These thioamides can be synthesized by the reaction of 3-amino-substituted anilines with a thionating agent like Lawesson's reagent on the corresponding amide.

A key intermediate for this approach is 3-aminophenylthiourea. While not directly found, the general principle of using substituted phenylthioureas is well-established in the synthesis of 2-arylaminothiazoles.

Coupling Reactions for Aniline-Thiazole Linkages (e.g., Cross-Coupling Reactions)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds between an amine and an aryl halide or triflate. In the context of synthesizing this compound, this could involve the reaction of 2-halo-4-isopropylthiazole (where halo is typically Br or Cl) with 3-aminoaniline (m-phenylenediamine) or a protected derivative. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and substrate scope.

A significant development in this area is the palladium-catalyzed N-arylation of 2-aminothiazoles. While 2-aminoazoles have been historically challenging substrates, optimized conditions using specific ligands have been developed to efficiently couple them with aryl bromides and triflates. This suggests that a direct coupling of 2-amino-4-isopropylthiazole with a 3-halonitrobenzene followed by reduction of the nitro group is a viable route.

Suzuki-Miyaura Coupling: While primarily known for C-C bond formation, variations of the Suzuki-Miyaura coupling can also be used to form C-N bonds, although less commonly than the Buchwald-Hartwig amination for this purpose. A more relevant application of Suzuki coupling in this context would be to first synthesize a 2-(3-boronatophenyl)-4-isopropylthiazole intermediate, which could then be coupled with an amine source, or more conventionally, to couple a 2-halo-4-isopropylthiazole with a 3-aminophenylboronic acid derivative.

The following table summarizes the key coupling reactions and their potential application in the synthesis of this compound.

Coupling ReactionThiazole SubstrateAniline SubstrateKey Reagents
Buchwald-Hartwig Amination 2-Bromo-4-isopropylthiazole3-AminoanilinePalladium catalyst, phosphine ligand, base
Buchwald-Hartwig Amination 2-Amino-4-isopropylthiazole1-Bromo-3-nitrobenzenePalladium catalyst, phosphine ligand, base
Suzuki-Miyaura Coupling 2-Bromo-4-isopropylthiazole3-Aminophenylboronic acidPalladium catalyst, base

Synthesis of Advanced Intermediates and Key Building Blocks Containing the Chemical Compound

The synthesis of this compound and its analogues often relies on the preparation of key intermediates that can be elaborated in the final steps.

One strategic approach involves the synthesis of N-(4-isopropylthiazol-2-yl)-3-nitroaniline. This intermediate can be prepared via the Buchwald-Hartwig amination of 2-bromo-4-isopropylthiazole with 3-nitroaniline. The subsequent reduction of the nitro group to an amine, typically using reagents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation, would yield the final product, this compound.

Another important building block is 2-chloro-4-isopropylthiazole. This can be synthesized and then subjected to a nucleophilic aromatic substitution or a cross-coupling reaction with a suitable 3-amino-substituted aniline derivative.

The synthesis of 2-(3-aminophenyl)-4-isopropylthiazole represents another key intermediate. This could be achieved by reacting 3-aminobenzothioamide with 1-bromo-3-methyl-2-butanone. The required 3-aminobenzothioamide can be prepared from 3-aminobenzonitrile by reaction with hydrogen sulfide.

The following table outlines some key intermediates and their potential synthetic routes.

IntermediateSynthetic PrecursorsReaction Type
N-(4-Isopropylthiazol-2-yl)-3-nitroaniline2-Bromo-4-isopropylthiazole and 3-nitroanilineBuchwald-Hartwig amination
2-Chloro-4-isopropylthiazole2-Amino-4-isopropylthiazoleSandmeyer-type reaction
2-(3-Aminophenyl)-4-isopropylthiazole3-Aminobenzothioamide and 1-bromo-3-methyl-2-butanoneHantzsch thiazole synthesis

The modular nature of these synthetic strategies allows for the preparation of a wide range of analogues by simply varying the substitution on either the aniline or the thiazole precursors. This flexibility is crucial for structure-activity relationship studies in drug discovery and for tuning the properties of materials.

Multi-step Synthetic Sequences for Complex Scaffolds

The construction of complex molecules incorporating the this compound core typically involves a series of reactions to build the necessary precursors for the final thiazole ring formation. A common strategy begins with the appropriate substitution of an aniline derivative, followed by the formation of a thioamide, which then serves as a key intermediate for the Hantzsch cyclization.

A representative multi-step synthesis for a complex analogue can be conceptualized as follows:

Preparation of the Thioamide Intermediate : The synthesis often initiates from a commercially available substituted aniline. For instance, a protected 3-nitroaniline can be acylated, followed by thionation using a reagent like Lawesson's reagent to yield the corresponding thioamide. Subsequent reduction of the nitro group to an amine provides the necessary 3-aminothiobenzamide precursor.

Synthesis of the α-Haloketone : The isopropylthiazole moiety requires a specific α-haloketone. This is typically prepared from isobutyryl chloride via acylation of a suitable substrate, followed by α-halogenation, for example, using N-bromosuccinimide (NBS) or bromine in an appropriate solvent to yield 1-bromo-3-methyl-2-butanone.

Hantzsch Thiazole Synthesis : The final thiazole scaffold is constructed by the condensation of the 3-aminothiobenzamide intermediate with 1-bromo-3-methyl-2-butanone. This reaction proceeds via a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

This sequence allows for the introduction of various substituents on the aniline ring, providing a versatile route to a library of analogues. For example, in the synthesis of more complex pharmaceutical intermediates, the aniline nitrogen might be part of another heterocyclic system, or the phenyl ring could bear additional functional groups that are carried through the synthetic sequence. The modular nature of this approach, separating the synthesis of the two key fragments, is advantageous for creating chemical diversity.

Optimized Reaction Conditions and Methodological Advancements

Significant efforts have been directed towards optimizing the Hantzsch thiazole synthesis and related reactions to improve yields, reduce reaction times, and employ more environmentally benign conditions. nih.gov

Catalysis and Reaction Media: The condensation of α-haloketones with thioureas or thioamides is a cornerstone of thiazole synthesis. documentsdelivered.com Research has shown that the choice of catalyst and solvent can significantly impact the reaction's efficiency. While the classic Hantzsch synthesis can often proceed without a catalyst, various promoters have been explored. For instance, the use of iodine as a catalyst in the reaction of acetophenones with thiourea has been reported to facilitate the formation of 2-aminothiazoles.

Microwave-Assisted Synthesis: A notable advancement in the synthesis of thiazole derivatives is the application of microwave irradiation. This technique has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. For example, the domino alkylation-cyclization reaction of propargyl bromides with thioureas to produce 2-aminothiazoles is effectively accelerated under microwave conditions. nih.gov

Flow Chemistry: For large-scale production and enhanced process control, multi-step syntheses are increasingly being adapted to continuous-flow systems. This approach allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and scalability. The synthesis of condensed benzothiazoles has been successfully demonstrated in a multi-step continuous-flow protocol, highlighting the potential for this technology in preparing complex heterocyclic scaffolds.

Below is an interactive data table summarizing various synthetic approaches for thiazole derivatives, which are analogous to the synthesis of this compound.

Synthetic MethodKey ReagentsConditionsAdvantages
Hantzsch Thiazole Synthesisα-Haloketone, Thioamide/ThioureaTypically reflux in ethanolVersatile, well-established
Microwave-Assisted SynthesisPropargyl bromide, ThioureaMicrowave irradiationRapid reaction times
Iodine-Catalyzed SynthesisAcetophenone, Thiourea, IodineHeatingCatalytic, avoids harsher reagents
Multi-component ReactionAldehyde, α-Halo carbonyl compound, ThioureaOne-potHigh efficiency, step economy

These methodological advancements provide a toolbox for chemists to synthesize this compound and its analogues with greater control and efficiency, facilitating their development for various applications.

Biological Activities and Pharmacological Mechanisms

Antimicrobial and Antifungal Activities

The thiazole (B1198619) nucleus is a fundamental scaffold in medicinal chemistry, known to impart a wide range of biological activities. Derivatives incorporating the 3-(4-isopropylthiazol-2-yl)aniline structure have been investigated for their potential as antimicrobial and antifungal agents, demonstrating notable efficacy against various pathogens.

Antibacterial Spectrum and Efficacy Studies against Gram-Positive and Gram-Negative Strains

While direct studies on the antibacterial activity of this compound are not extensively detailed in the available literature, research on closely related derivatives highlights the potential of this chemical class. For instance, compounds synthesized using 2-(4-isopropylthiazol-2-yl)ethane-1-amine, a structurally similar amine, have shown moderate to good antibacterial activity.

One study evaluated a series of heteroaryl(aryl) thiazole derivatives, where the 2-(4-isopropylthiazol-2-yl)ethyl-amide moiety was a key component. In these studies, antibacterial efficacy was determined by measuring the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC). For example, a compound featuring a 2-methylisoquinolin-1(2H)-one substituent connected to the thiazole amine showed notable activity against both Gram-positive and Gram-negative bacteria mdpi.com. Another derivative in the same study, which included a 2-(3,4-dimethoxyphenyl)ethanamine substituent, demonstrated even better antibacterial effects mdpi.com. These compounds were tested against a panel including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with some derivatives showing potential superior to the reference drug ampicillin (B1664943) against resistant strains mdpi.com.

The general mechanism of action for many antibacterial agents involves binding to the negatively charged bacterial membrane, leading to a disruption of its functions biointerfaceresearch.com. For some benzothiazole-based thiazolidinone derivatives, docking studies have predicted that the antibacterial activity may arise from the inhibition of LD-carboxypeptidase, a bacterial enzyme nih.gov.

Table 1: Antibacterial Activity of a Related Thiazole Derivative (Compound 2) mdpi.com

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus (ATCC 25923)0.470.94
Bacillus subtilis (ATCC 6633)0.230.47
Escherichia coli (ATCC 25922)0.470.94
Pseudomonas aeruginosa (ATCC 27853)0.941.87
Klebsiella pneumoniae (ATCC 700603)0.941.87
Salmonella typhimurium (ATCC 14028)0.470.94

Note: The tested compound is a derivative and not this compound itself.

Antifungal Spectrum and Efficacy Studies against Fungal Strains

The 4-isopropylthiazole (B170079) moiety, particularly when combined with an aniline (B41778) or related amine structure, has been identified as a critical pharmacophore for potent antifungal activity. A series of nicotinamide (B372718) derivatives were synthesized and evaluated for their efficacy against various fungal pathogens, with one compound, N-(3-aminophenyl)-2-(4-isopropylthiazol-2-yl)nicotinamide (compound 16g) , showing exceptional promise. nih.govtandfonline.com

This compound was found to be the most active against Candida albicans SC5314, with a minimal inhibitory concentration (MIC) value of 0.25 µg/mL, which is comparable to the standard antifungal drug fluconazole. nih.govtandfonline.com Crucially, compound 16g also demonstrated potent activity against six fluconazole-resistant strains of C. albicans, with MIC values ranging from 0.125 to 1 µg/mL, indicating a significant advantage over the reference drug. tandfonline.com

Further studies revealed a broad spectrum of activity. The compound showed moderate efficacy against seven other Candida species, three strains of Cryptococcus neoformans, and three strains of Trichophyton. tandfonline.com These findings underscore the importance of the meta-isopropyl aniline moiety for antifungal action. nih.gov

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of N-(3-aminophenyl)-2-(4-isopropylthiazol-2-yl)nicotinamide (16g) tandfonline.com

Fungal StrainMIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans SC53140.250.25
Candida albicans 103 (Fluconazole-Resistant)0.5>64
Candida albicans 100 (Fluconazole-Resistant)1>64
Candida albicans Y01090.1250.25
Cryptococcus neoformans H9914
Trichophyton rubrum14
Trichophyton mentagrophytes24

Mechanisms of Antimicrobial Action (e.g., Disruption of Microbial Cell Functions)

Research into the antifungal mechanism of the potent nicotinamide derivative 16g suggests that its activity is related to the disruption of the fungal cell wall. tandfonline.com This mechanism is distinct from many existing antifungal agents and makes it a promising candidate for combating resistant strains. The compound was observed to have fungicidal, anti-hyphal, and anti-biofilm activities in vitro, all of which are consistent with a mechanism that targets cell wall integrity. tandfonline.com For some related antibacterial benzothiazole (B30560) derivatives, computational docking studies have suggested an alternative mechanism involving the inhibition of muramoyltetrapeptide carboxypeptidase, an enzyme crucial for bacterial survival under stress. nih.gov

Neurological Activities

The thiazole scaffold is recognized as a privileged structure in the development of agents targeting the central nervous system (CNS). biointerfaceresearch.com Its unique physicochemical properties allow it to serve as a constrained pharmacophore at various receptor sites. biointerfaceresearch.com

Anticonvulsant Properties and Models

While specific studies evaluating the anticonvulsant properties of this compound have not been reported, the broader class of thiazole derivatives has been extensively investigated for anti-seizure activity. biointerfaceresearch.com The thiazole ring is a key feature in many compounds designed as potential anticonvulsants. biointerfaceresearch.com

The primary screening models used to identify potential anticonvulsant candidates are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in mice. biointerfaceresearch.com The MES model is used to identify agents effective against generalized tonic-clonic seizures, while the scPTZ model detects compounds that can raise the seizure threshold and are effective against absence seizures.

Numerous thiazole-containing compounds have shown significant activity in these models:

Thiazolo[3,2-b] biointerfaceresearch.comtriazoles: Certain derivatives of this fused heterocyclic system were found to have promising activity, with some being highly selective against MES-induced seizures.

Thiazolidin-4-ones: Hybrid molecules containing both thiazole and thiazolidin-4-one rings have been synthesized and shown to possess broad-spectrum anticonvulsant potency. mdpi.combiointerfaceresearch.com

Hydrazinyl-thiazoles: Derivatives incorporating a cyclopentylmethylene hydrazinyl moiety showed significant anticonvulsant effects in the PTZ model, with efficacy dependent on the substituent on the phenyl ring attached to the thiazole core.

These studies collectively suggest that the thiazole nucleus is a viable starting point for designing novel anticonvulsant drugs, although the specific contribution of the 3-amino-4-isopropylphenyl substitution pattern remains to be explored.

Central Nervous System Activity Profiling

Specific CNS activity profiling for this compound is not available in the current body of scientific literature. However, the structural motif is part of a chemical space that has been explored for various CNS effects beyond anticonvulsant activity. For example, other nitrogen-containing heterocyclic compounds, such as certain quinazoline-4(3H)-ones, have been evaluated for CNS depressant and sedative-hypnotic activities using models like the forced swim test. Furthermore, other azole derivatives, such as those with an imidazole (B134444) core, have been profiled for potential anxiolytic and antidepressant properties. Given the established role of the thiazole ring as a versatile CNS pharmacophore, profiling of this compound and its derivatives could potentially uncover a range of neurological activities.

Other Pharmacological Activities (Preclinical Research)

Preclinical investigations into various 2-aminothiazole (B372263) derivatives have revealed a spectrum of pharmacological activities, suggesting potential therapeutic applications. The following sections detail the anti-inflammatory, antitubercular, antioxidant, and immunomodulatory properties observed in compounds structurally related to this compound.

The 2-aminothiazole scaffold is a core component of various compounds that have demonstrated anti-inflammatory properties in preclinical studies. nih.gov This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govcapes.gov.br For instance, certain 2-aminobenzothiazole (B30445) derivatives have shown notable anti-inflammatory effects in carrageenan-induced paw edema models in mice, with some compounds exhibiting activity comparable to the standard drug, diclofenac (B195802) sodium. researchgate.net The substitution pattern on the benzothiazole ring, such as the presence of electron-withdrawing groups, has been noted to influence the anti-inflammatory potency. researchgate.net

Although direct studies on this compound are lacking, the general findings for the 2-aminothiazole class suggest that it may possess anti-inflammatory potential.

Table 1: Anti-inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives

CompoundSubstitutionAnti-inflammatory Activity (% inhibition)Reference
5-chloro-1,3-benzothiazole-2-amine5-ChloroHigh researchgate.net
6-methoxy-1,3-benzothiazole-2-amine6-MethoxyHigh researchgate.net
4-methoxy-1,3-benzothiazole-2-amine4-MethoxyHigh researchgate.net
Diclofenac Sodium (Standard)-High researchgate.net
Note: This table presents data for related benzothiazole compounds to illustrate the anti-inflammatory potential within this chemical class, as no specific data for this compound is available.

The 2-aminothiazole structure has been identified as a promising scaffold in the development of new agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.gov High-throughput screening and subsequent structure-activity relationship (SAR) studies have revealed that modifications at the N-2 position of the aminothiazole can significantly enhance antitubercular activity. nih.govumn.edu Several 2-aminothiazole derivatives have exhibited potent activity against the H37Rv strain of M. tuberculosis in vitro, with some analogues achieving sub-micromolar minimum inhibitory concentrations (MICs). nih.govnih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of essential mycobacterial enzymes. researchgate.net

While the antitubercular efficacy of this compound has not been specifically reported, the consistent activity observed in the broader 2-aminothiazole family suggests that it could be a candidate for such investigations.

Table 2: In Vitro Antitubercular Activity of Selected 2-Aminothiazole Analogs against M. tuberculosis H37Rv

Compound AnalogueModificationMIC (µg/mL)Reference
2-aminothiazole derivative with 2-nitro substitution2-Nitro on Schiff base6.25 researchgate.net
2-aminothiazole derivative with 4-hydroxy substitution4-Hydroxy on Schiff base6.25 researchgate.net
2-aminothiazole derivative with 3,4,5-trimethoxy substitution3,4,5-Trimethoxy on Schiff base6.25 researchgate.net
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineN-3-Chlorobenzoyl0.008 nih.gov
Note: This table showcases the antitubercular activity of related 2-aminothiazole derivatives to indicate the potential of this chemical class, as specific data for this compound is unavailable.

Several studies have explored the antioxidant potential of thiazole derivatives in various in vitro assays. researchgate.netmdpi.comsemanticscholar.orgnih.gov These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases. researchgate.net The antioxidant capacity is often evaluated through assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) test. nih.gov The presence of phenolic groups or other specific substituents on the thiazole ring structure appears to be a key determinant of the antioxidant activity. mdpi.comsemanticscholar.org For instance, a series of novel thiazole derivatives showed potent antioxidant activity, with some compounds exhibiting IC50 values indicating significant radical scavenging potential. researchgate.net

No specific antioxidant activity studies have been published for this compound. However, the general antioxidant properties of the thiazole class suggest this could be a fruitful area for future research.

Table 3: In Vitro Antioxidant Activity of Selected Thiazolidinone Derivatives

CompoundDPPH Scavenging (%)FRAP (AOA as fraction of Vitamin C)TBARS (% LPO inhibition)Reference
Compound 115.6245%62.11 nih.gov
Compound 218.7375%23.51 nih.gov
Compound 433.9875%~50% nih.gov
Vitamin C (Standard)94.35~100%62.32 nih.gov
Note: This table presents data for related thiazolidinone derivatives to illustrate the type of antioxidant evaluations performed on similar heterocyclic compounds, as no specific data for this compound is available.

The immunomodulatory potential of 2-aminothiazole derivatives has been an area of interest in drug discovery, particularly in the context of cancer and inflammatory diseases. nih.gov For example, some 2-aminothiazole derivatives have been evaluated for their ability to modulate the production of cytokines, which are key signaling molecules in the immune system. One such derivative, Dasatinib, which contains a 2-aminothiazole core, has been shown to reduce levels of the pro-inflammatory cytokine TNF-α in in vivo models. nih.gov This suggests that compounds from this class can influence immune responses by altering cytokine profiles.

Specific research on the immunomodulatory effects or cytokine modulation activity of this compound has not been identified. The findings for related compounds, however, point towards a potential for this molecule to interact with the immune system. Further investigation is required to determine if it exhibits any significant immunomodulatory properties.

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Substitutions on the Thiazole (B1198619) Ring System on Biological Activity

Systematic modifications at the C4 and C5 positions (designated here as R1 and R2, respectively) of the thiazole ring have demonstrated a significant impact on the biological activity of 2-anilinothiazole derivatives. While specific SAR data for 3-(4-Isopropylthiazol-2-yl)aniline is limited in publicly available literature, general principles can be inferred from related 2-aminothiazole (B372263) scaffolds. For instance, in a series of 2-amino-4,5-diarylthiazole derivatives, the introduction of various substituted aryl groups at the C4 and C5 positions was found to be a viable strategy for modulating anti-Candida albicans activity. nih.govresearchgate.net

In the context of cyclin-dependent kinase (CDK) inhibitors based on a 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, substitutions on the thiazole ring were critical for potency. The SAR of these compounds indicated that the nature and position of substituents on the thiazole moiety directly influence the interaction with the enzymatic target. nih.gov

R1 (C4-Position)R2 (C5-Position)Observed Biological Activity TrendReference
IsopropylHBaseline activity for the core scaffold.N/A
ArylArylModulated anti-Candida albicans activity. nih.govresearchgate.net nih.govresearchgate.net
2,4-Dimethyl-thiazol-5-ylHModerate CDK2 inhibition. nih.gov nih.gov

This table is illustrative and based on related thiazole structures due to the limited direct public data on this compound.

Modulation of the Aniline (B41778) Moiety and Its Impact on the Pharmacological Profile

The aniline moiety offers a versatile handle for chemical modification, allowing for the fine-tuning of the compound's electronic, steric, and physicochemical properties. These modifications can profoundly impact the pharmacological profile, including bioavailability, solubility, and receptor selectivity.

Aniline BioisosterePotential AdvantageReference
BenzimidazoleImproved pharmacokinetic properties, retention of H-bonding. dundee.ac.uk dundee.ac.uk
Substituted PhenolsAltered electronic and solubility profiles. cresset-group.com cresset-group.com
Pyrroles/PyridinesIntroduction of different H-bonding patterns and polarity. cresset-group.com cresset-group.com
IsothiazoleMimicry of aniline's electronic and steric properties. cresset-group.com cresset-group.com

This table presents potential bioisosteric replacements for the aniline moiety and their generally observed advantages in drug design.

The electronic nature of substituents on the aniline phenyl ring can significantly influence the biological activity of 2-anilinothiazole derivatives. Studies on various classes of these compounds have shown that both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate activity, often in a target-dependent manner.

For example, in the development of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, various substitutions on the aniline ring were explored. nih.gov The SAR indicated that the position and nature of these substituents were critical for inhibitory potency. Similarly, in a series of aniline derivatives of chlorothalonil, it was found that an electron-withdrawing nitro group at the 4-position of the aniline ring played a unique role in enhancing fungicidal activity. nih.gov In the context of anticancer agents, the introduction of small substituents like methyl or ethyl at the para-position, or two methyl groups at the meta- and para-positions of the aniline ring, were found to be critical for optimal antiproliferative activity in a series of 2-anilino triazolopyrimidines. nih.gov

Substituent Type on Aniline RingPositionGeneral Effect on ActivityReference
Electron-Withdrawing (e.g., NO2)4-positionEnhanced fungicidal activity in chlorothalonil derivatives. nih.gov nih.gov
Electron-Donating (e.g., CH3, C2H5)para-positionCritical for optimal antiproliferative activity in triazolopyrimidines. nih.gov nih.gov
Dimethylmeta- and para-positionsImportant for antiproliferative activity in triazolopyrimidines. nih.gov nih.gov

This table summarizes general trends observed for substituent effects on the aniline ring in related compound series.

Role of Linker and Bridging Moieties in Activity and Selectivity

In many biologically active molecules, a linker or bridging moiety is used to connect key pharmacophoric elements, such as the thiazole and aniline rings in the case of this compound analogues. The nature, length, and flexibility of this linker can have a profound impact on the compound's ability to adopt the optimal conformation for binding to its biological target, thereby influencing both activity and selectivity.

In a study on thiazole derivatives as inhibitors of metastatic cancer cell migration, researchers varied the linker structure between the thiazole and phenyl groups. nih.gov This suggests that the spatial orientation of the two aromatic systems, dictated by the linker, is a critical determinant of biological activity. The replacement of a flexible linker with a more rigid one, or vice versa, can alter the conformational freedom of the molecule and its ability to fit into a specific binding pocket. For instance, the replacement of a photoisomerizable trans-butadiene bridge with more stable 1,2,3-triazole, amide, or ester linkers in benzothiazole (B30560) derivatives led to compounds with retained or improved biological properties for imaging tau protein. nih.govrsc.org

The choice of a linker can also influence physicochemical properties such as solubility and membrane permeability, which are crucial for drug development. Therefore, the strategic design of linker moieties is a key aspect of lead optimization for this class of compounds.

Scaffold Hopping and Bioisosteric Replacement Strategies in the Optimization of this compound Derivatives

In the quest for novel therapeutic agents, medicinal chemists frequently employ strategies such as scaffold hopping and bioisosteric replacement to optimize lead compounds. These approaches aim to improve a compound's potency, selectivity, and pharmacokinetic properties while maintaining or enhancing its interaction with the biological target. For the chemical entity this compound, these strategies offer a pathway to new chemical entities with potentially superior profiles.

Scaffold Hopping: Discovering Novel Core Structures

Scaffold hopping involves the replacement of a central core structure of a molecule with a chemically different scaffold, while preserving the essential binding interactions with the target protein. nih.gov This technique is particularly valuable for generating novel intellectual property, overcoming undesirable physicochemical properties, or exploring new binding modes within the target's active site. nih.govgrafiati.com

For derivatives of this compound, which are often investigated as protein kinase inhibitors, several scaffold hopping strategies can be envisioned. nih.govfrontiersin.org The 2-aminothiazole core is a common motif in kinase inhibitors, and replacing it with other heterocyclic systems known to engage with the hinge region of kinases is a viable approach.

A hypothetical scaffold hopping strategy starting from a generic 2-anilino-4-isopropylthiazole core is presented in Table 1. This table illustrates how different heterocyclic cores could be introduced to mimic the essential pharmacophoric features of the original scaffold.

Table 1: Hypothetical Scaffold Hopping Strategies for a 2-Anilino-4-isopropylthiazole Core This table is generated based on established principles of scaffold hopping in medicinal chemistry and does not represent experimentally verified data for this compound itself.

Original ScaffoldPotential Replacement ScaffoldsRationale for Replacement
2-Anilino-4-isopropylthiazole2-Anilino-4-isopropylimidazoleAlters hydrogen bond donor/acceptor pattern; may improve solubility.
2-Anilino-4-isopropylthiazole3-Anilino-5-isopropylisoxazoleChanges electronic properties and potential for hydrogen bonding.
2-Anilino-4-isopropylthiazole4-Anilino-6-isopropylpyrimidineIntroduces an additional nitrogen atom, potentially forming new interactions with the target.
2-Anilino-4-isopropylthiazole1-Anilino-4-isopropyl-1H-pyrazoleModifies the vector of the aniline substituent relative to the core.

Bioisosteric Replacement: Fine-Tuning Molecular Properties

Bioisosteric replacement is a strategy used to swap one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of producing a compound with similar biological activity but improved characteristics. spirochem.comslideshare.netbaranlab.org This can lead to enhanced potency, reduced toxicity, or improved metabolic stability. spirochem.comu-tokyo.ac.jp

For this compound, bioisosteric replacements can be applied to various parts of the molecule: the aniline ring, the isopropyl group, and the thiazole core itself.

Aniline Ring Modifications: The aniline moiety can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. For example, replacing the phenyl ring with a pyridine or pyrimidine could introduce additional hydrogen bond acceptors and alter the compound's solubility and metabolic profile. Furthermore, substituents on the aniline ring can be varied. For instance, a hydroxyl group could be replaced by a thiol or an amino group, which are classical bioisosteres. u-tokyo.ac.jp

Isopropyl Group Modifications: The isopropyl group at the 4-position of the thiazole ring is a lipophilic moiety that likely occupies a hydrophobic pocket in the target protein. Bioisosteric replacements for the isopropyl group could include a cyclopropyl, a tert-butyl, or even a trifluoromethyl group. These changes can fine-tune the lipophilicity and steric bulk of this part of the molecule, potentially affecting binding affinity and selectivity.

Thiazole Ring Bioisosteres: The thiazole ring itself can be considered a bioisostere for other five-membered heterocycles like oxazole, isoxazole, or thiadiazole. u-tokyo.ac.jp Each of these replacements would subtly alter the electronic distribution and hydrogen bonding capacity of the core structure.

Table 2 provides examples of potential bioisosteric replacements for different functional groups within the this compound structure, along with the rationale for these modifications.

Table 2: Potential Bioisosteric Replacements for this compound This table is generated based on established principles of bioisosteric replacement in medicinal chemistry and does not represent experimentally verified data for this specific compound.

Original Functional GroupPotential Bioisosteric ReplacementRationale for Replacement
Aniline RingAminopyridineIntroduce hydrogen bond acceptor, modulate pKa, improve solubility.
Aniline RingAminopyrimidineIntroduce additional hydrogen bond acceptors, alter metabolic profile.
Isopropyl GroupCyclopropyl GroupIntroduce conformational rigidity, maintain lipophilicity.
Isopropyl Grouptert-Butyl GroupIncrease steric bulk to probe pocket size.
Thiazole RingOxazole RingAlter electronic properties and hydrogen bonding capacity.
Thiazole Ring1,3,4-Thiadiazole RingModify geometry and electronic distribution.

The successful application of scaffold hopping and bioisosteric replacement strategies in the optimization of this compound and its analogs relies on a deep understanding of the structure-activity relationships and the binding mode of these compounds with their biological targets. These approaches, guided by computational modeling and empirical screening, are powerful tools in the iterative process of drug discovery.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. wjarr.com This method is instrumental in understanding the binding mode of 3-(4-Isopropylthiazol-2-yl)aniline with various biological targets. Docking studies can forecast the binding affinity, orientation, and interactions between the ligand and the active site of a receptor. wjarr.com

In studies involving similar thiazole (B1198619) derivatives, molecular docking has been employed to identify key interactions that contribute to their biological activity. nih.govmdpi.com For instance, docking of 2-anilino-4-amino substituted quinazolines, which share a similar structural motif, revealed critical hydrogen bonds and hydrophobic interactions within the target's binding pocket. nih.gov For this compound, docking studies would likely involve placing the molecule into the binding sites of various kinases, a common target class for this scaffold. The aniline (B41778) group can act as a hydrogen bond donor, while the thiazole ring and the isopropyl group can engage in hydrophobic and van der Waals interactions.

The results of such studies are often quantified by a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. wjarr.com

Table 1: Representative Molecular Docking Data for this compound against various Kinase Targets

Protein TargetPDB CodeDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.5LEU83, LYS33, GLN131Hydrogen Bond, Hydrophobic
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)4ASD-9.2CYS919, ASP1046, GLU885Hydrogen Bond, Pi-Alkyl
p38 Mitogen-Activated Protein Kinase3S3I-7.9MET109, GLY110, LYS53Hydrogen Bond, Hydrophobic

Note: The data in this table is illustrative and based on typical results for similar compounds. It serves to demonstrate the type of information generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov For a series of analogs of this compound, a QSAR model would be developed by calculating various molecular descriptors for each compound and correlating them with their experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50).

The descriptors used in QSAR can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) are often employed to build these models. nih.gov

A hypothetical QSAR model for this compound derivatives might reveal that:

Positive steric contribution around the aniline ring suggests that bulkier substituents could enhance activity.

Negative electronic contribution on the thiazole nitrogen indicates that electron-withdrawing groups in this region may be favorable.

Optimal hydrophobicity is crucial, as either too high or too low lipophilicity could be detrimental to activity.

Table 2: Illustrative QSAR Descriptors and their Potential Influence on Activity

Descriptor TypeDescriptor ExampleCorrelation with ActivityInterpretation
StericMolar Refractivity (MR)PositiveLarger, more polarizable groups may enhance binding.
ElectronicDipole MomentNegativeA lower overall dipole moment might be favorable for crossing cell membranes.
HydrophobicLogPParabolicAn optimal lipophilicity is required for both binding and bioavailability.
TopologicalWiener IndexPositiveIncreased branching of substituents may lead to better activity.

Note: This table presents a hypothetical scenario to illustrate the principles of QSAR analysis.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations are used to assess the stability of the docked pose and to gain a deeper understanding of the binding mechanism. nih.govresearchgate.net An MD simulation of the this compound-protein complex would involve simulating the movements and interactions of all atoms in the system over a period of nanoseconds.

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand from their initial positions. A stable RMSD value over time suggests that the complex is in a stable conformation.

Root Mean Square Fluctuation (RMSF): This indicates the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying the most persistent and important interactions.

MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Table 3: Hypothetical Output from a Molecular Dynamics Simulation

Simulation ParameterValue/ObservationSignificance
Simulation Time100 nsProvides a sufficient timescale to assess the stability of the complex.
Average Ligand RMSD1.5 ÅIndicates that the ligand remains stably bound in the active site.
Key Hydrogen BondsMaintained >80% of simulation timeConfirms the importance of specific hydrogen bonds for binding affinity.
Interacting ResiduesASP1046, CYS919, GLU885 (in VEGFR2)Identifies the most critical residues for the binding of the ligand.

Note: This table is a representative example of the data obtained from an MD simulation study.

In Silico Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govyoutube.com A pharmacophore model for a series of active thiazole aniline derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of novel compounds that match the pharmacophore and are therefore likely to be active. The identified hits can then be subjected to molecular docking and further experimental testing.

For this compound, a pharmacophore model could be generated based on its interactions with a specific target kinase. This model might consist of:

One hydrogen bond donor (from the aniline NH2).

One hydrogen bond acceptor (from the thiazole nitrogen).

A hydrophobic feature (the isopropyl group).

An aromatic ring feature (the aniline ring).

This pharmacophore could then be used to screen for other compounds with different core structures but the same essential features, potentially leading to the discovery of new chemical scaffolds with the desired biological activity. nih.gov

Table 4: Example of a Pharmacophore Model for a Kinase Inhibitor

FeatureGeometric Constraint (Distance/Angle)
Hydrogen Bond Donor3.0 Å from acceptor feature
Hydrogen Bond Acceptor4.5 Å from hydrophobic feature
Hydrophobic Center5.2 Å from aromatic ring center
Aromatic RingPlanar constraint

Note: The data presented in this table is for illustrative purposes to explain the concept of a pharmacophore model.

Preclinical Pharmacological Evaluation Methodologies

In Vitro Assay Systems

In vitro assays are foundational to preclinical evaluation, offering a controlled environment to study the direct effects of a compound on biological systems at the cellular and molecular levels. These assays are typically high-throughput and cost-effective, providing initial insights into a compound's potential therapeutic activity.

Cell-Based Assays

Cell-based assays utilize living cells to assess the biological response to a test compound. These assays are invaluable for determining a compound's effects on cellular processes such as proliferation, viability, and differentiation.

MTT Assay for Cell Viability/Proliferation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. nih.govnih.gov In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. nih.govnih.gov The quantity of formazan produced, which is measured by spectrophotometry, is directly proportional to the number of living cells. nih.gov This assay would be crucial in determining if 3-(4-Isopropylthiazol-2-yl)aniline possesses cytotoxic or cytostatic properties against various cell lines, particularly cancer cells. The assay involves incubating cells with the test compound for a specific period, followed by the addition of the MTT solution. nih.gov After an incubation period to allow for formazan formation, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is read at a specific wavelength (typically around 570 nm). nih.govnih.gov

Sphere Formation Assay: The sphere formation assay is a specialized cell-based technique used to identify and quantify cancer stem cells (CSCs) or tumor-initiating cells within a cancer cell population. frontiersin.org CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.gov This assay is based on the principle that stem cells, unlike differentiated cells, can survive and proliferate in non-adherent, serum-free conditions, forming three-dimensional spherical colonies known as tumorspheres. frontiersin.orgnih.gov To evaluate a compound like this compound, cancer cells would be cultured in appropriate media in low-attachment plates in the presence of varying concentrations of the compound. nih.gov The number and size of the spheres formed over a period of several days would be quantified to determine the compound's ability to target the CSC population. frontiersin.org

Biochemical Assays

Biochemical assays are designed to measure the effect of a compound on a specific molecular target, such as an enzyme or a protein. These assays are essential for elucidating the mechanism of action of a drug candidate.

Enzyme Inhibition Assays: If this compound is hypothesized to target a specific enzyme, an enzyme inhibition assay would be performed. These assays measure the ability of a compound to reduce the activity of a purified or recombinant enzyme. The assay typically involves incubating the enzyme with its substrate and varying concentrations of the inhibitor compound. The rate of product formation is then measured, often through spectrophotometric or fluorometric methods. The results can determine the potency of the inhibitor (e.g., IC50 value) and can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive).

Protein Assays: Protein assays are used to investigate the interaction of a compound with specific proteins that are not enzymes. bohrium.com These can include receptor binding assays, which measure the affinity of a compound for a particular receptor, or assays that assess the compound's ability to disrupt protein-protein interactions. bohrium.com Techniques like Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) can be employed in cell-based formats to monitor these interactions in a more physiologically relevant context. bohrium.com

Immunological Assays

Immunological assays are employed to assess the effect of a compound on the immune system. These assays are particularly relevant if the compound is being developed as an immunomodulatory agent.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of preclinical evaluation, ELISA could be used to measure the levels of specific cytokines or other signaling molecules released by immune cells in response to treatment with this compound. This would provide information on the compound's potential to modulate immune responses.

ELISpot (Enzyme-Linked Immunospot Assay): The ELISpot assay is a highly sensitive method used to quantify the number of secreting cells at a single-cell level. nih.gov For instance, it can measure the number of T cells secreting a specific cytokine (e.g., IFN-γ) upon stimulation. nih.gov This assay would be valuable in determining if this compound can enhance or suppress specific immune cell functions.

FACS (Fluorescence-Activated Cell Sorting): FACS is a sophisticated technique that allows for the analysis and sorting of individual cells from a heterogeneous population. Cells can be labeled with fluorescently tagged antibodies that recognize specific cell surface or intracellular markers. FACS analysis can be used to determine the effect of a compound on the frequency of different immune cell populations (e.g., T cells, B cells, macrophages) or to assess changes in the expression of specific proteins on these cells.

In Vivo Efficacy Models (Non-Human)

Following promising in vitro results, the evaluation of a compound's efficacy moves to in vivo models, which involve the use of living organisms, typically animals, to study the effects of the compound in a more complex biological system.

Animal Models for Disease Efficacy

The choice of animal model depends on the therapeutic indication for which the compound is being developed.

Cancer Xenograft Models: In oncology research, human tumor xenograft models are commonly used to evaluate the antitumor activity of a new compound. nih.gov These models involve the transplantation of human cancer cells or tumor fragments into immunocompromised mice. nih.gov Once the tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. nih.gov The efficacy of the compound is assessed by measuring the reduction in tumor volume or the delay in tumor growth compared to a control group. nih.gov For a compound like this compound, its efficacy against various types of cancer could be tested using a panel of different cancer cell line xenografts. nih.gov

Seizure Models: If the compound is being investigated for anticonvulsant properties, various animal models of epilepsy would be employed. These models can be induced chemically (e.g., using pentylenetetrazol or kainic acid) or electrically (e.g., the maximal electroshock seizure test). The ability of the compound to prevent or reduce the severity and duration of seizures would be assessed.

Inflammation Models: For compounds with potential anti-inflammatory activity, models such as carrageenan-induced paw edema or collagen-induced arthritis in rodents are utilized. The compound's efficacy is determined by its ability to reduce swelling, inflammatory cell infiltration, and other markers of inflammation in these models.

Future Directions and Research Gaps

Exploration of Novel Biological Targets for Thiazole-Aniline Scaffolds

The thiazole (B1198619) ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.govjpionline.org While the initial focus of similar compounds may have been narrow, a key future direction is the systematic exploration of novel biological targets for the broader thiazole-aniline scaffold.

Research has already demonstrated that derivatives based on the thiazole scaffold can act as potent inhibitors of various protein kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. rsc.org For instance, novel thiazole derivatives have been developed as dual inhibitors of PI3K/mTOR and EGFR/VEGFR-2, both of which are key targets in oncology. frontiersin.orgnih.gov The deregulation of kinase activity is a hallmark of many cancers, making multi-targeting of this family a significant therapeutic strategy. rsc.org

Furthermore, the thiazole motif is a core component in compounds designed as c-Met kinase inhibitors, which has shown promise in overcoming drug resistance in certain tumor types. nih.gov The potential of the thiazole-aniline scaffold extends beyond cancer. Studies on related benzothiazole (B30560) derivatives have shown their potential as multi-target-directed ligands (MTDLs) for neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as cholinesterases and monoamine oxidase-B (MAO-B). nih.govnih.gov

Future research should systematically screen 3-(4-Isopropylthiazol-2-yl)aniline and its derivatives against a diverse panel of biological targets to uncover new therapeutic opportunities. This could include targets implicated in inflammatory diseases, metabolic disorders, and infectious diseases, where thiazole derivatives have also shown promise. jpionline.orgmdpi.com

Table 1: Investigated Biological Targets for Thiazole-Based Scaffolds

Target Class Specific Examples Associated Disease Area
Protein Kinases EGFR, VEGFR-2, PI3K, mTOR, c-Met, BRAFV600E Cancer
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) Alzheimer's Disease
Monoamine Oxidases Monoamine Oxidase-B (MAO-B) Alzheimer's Disease, Parkinson's Disease

Development of Advanced Synthetic Strategies for Complex Analogues

To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic strategies is crucial. While classical methods like the Hantzsch thiazole synthesis are well-established, future efforts will need to focus on methodologies that allow for the rapid and diverse generation of complex analogues. jpionline.org

Modern synthetic chemistry offers several avenues for innovation. One-pot, multi-component reactions are particularly valuable as they can generate complex molecules from simple starting materials in a single step, which is both time and resource-efficient. nih.gov For instance, one-pot procedures have been successfully employed for the synthesis of 1,3-thiazolidin-4-ones. nih.gov The use of novel catalysts, such as bismuth-based compounds or nanoparticles, can enhance reaction yields and facilitate reactions under milder, solvent-free conditions. nih.gov

Furthermore, techniques like microwave-assisted synthesis can accelerate reaction times, as demonstrated in the condensation process for creating arylated thiazolines. nih.gov The development of synthetic routes that are amenable to combinatorial chemistry and parallel synthesis will be essential for creating large libraries of analogues for high-throughput screening. This will enable a more thorough investigation of the structure-activity relationship (SAR) and the identification of lead compounds with optimized properties. The evolution of synthetic strategies is still ongoing, and new methods will be critical to fully harness the potential of thiazole-containing compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and presents a significant opportunity for the design and optimization of analogues of this compound. nih.govnih.gov These computational tools can dramatically accelerate the drug development process, which is traditionally time-consuming and expensive. nih.govresearchgate.net

AI and ML algorithms can be applied at various stages of the drug discovery pipeline. nih.gov For instance, virtual screening, powered by ML models, can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. researchgate.net This helps in prioritizing candidates for synthesis and experimental testing. nih.gov ML models, such as Random Forest (RF), Support Vector Machines (SVM), and Neural Networks (NN), are used to improve the accuracy of scoring functions in structure-based drug design. nih.gov

De novo design is another powerful application of AI, where algorithms can generate entirely new molecular structures with desired properties. mednexus.org These methods can explore a much larger chemical space than traditional approaches, potentially leading to the discovery of novel and highly potent compounds based on the thiazole-aniline scaffold.

Table 2: Applications of AI/ML in Thiazole-Aniline Analogue Development

AI/ML Application Description Potential Impact
Virtual Screening Rapidly screen large compound libraries for potential hits against a target. Prioritizes synthesis, saving time and resources. researchgate.net
De Novo Design Generate novel molecular structures with desired properties. Discovers new chemical entities with enhanced activity. mednexus.org
ADME/Toxicity Prediction Predict pharmacokinetic and toxicity profiles of new compounds. Reduces late-stage attrition of drug candidates. nih.gov

Potential for Derivatization into Multi-Target Directed Ligands

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has highlighted the limitations of the "one-target, one-molecule" approach. nih.gov This has led to a growing interest in the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets relevant to the disease. nih.govnih.gov The thiazole-aniline scaffold is an excellent starting point for the design of such MTDLs.

The inherent versatility of the thiazole ring, combined with the synthetic accessibility of the aniline (B41778) moiety, allows for the incorporation of different pharmacophores to target multiple pathways. For example, a hybrid molecule could be designed to inhibit both a protein kinase and an enzyme involved in inflammatory pathways, which would be beneficial in treating certain types of cancer. rsc.org

In the context of Alzheimer's disease, researchers have successfully created MTDLs based on thiazolidinedione-thiazole and benzothiazole frameworks. nih.govnih.gov These compounds have been shown to inhibit multiple enzymes implicated in the disease's pathology, such as acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and β-secretase (BACE-1). nih.gov The development of such hybrid compounds is a contemporary and promising strategy in Alzheimer's therapeutics. nih.gov

Future research on this compound should focus on its strategic derivatization to create MTDLs. This would involve identifying key pathological targets for a specific disease and then systematically modifying the parent compound to incorporate functional groups that can effectively modulate these targets. This approach could lead to the development of more efficacious therapies for complex diseases.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(4-isopropylthiazol-2-yl)aniline?

Answer:
The synthesis typically involves coupling reactions between thiazole precursors and aniline derivatives. For example:

Thiazole Ring Formation: Cyclocondensation of thioureas with α-halo ketones or esters under basic conditions (e.g., KOH/EtOH) to form the 4-isopropylthiazole moiety.

Coupling with Aniline: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) to attach the thiazole group to the aniline ring. Light-sensitive intermediates may require foil-covered reactors to prevent degradation .
Key Parameters:

  • Solvent choice (e.g., methanol, DMF) affects reaction efficiency.
  • Catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) and temperature (60–100°C) are critical for yield optimization.

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
A combination of techniques is used:

Single-Crystal X-ray Diffraction (SC-XRD): Provides atomic-level resolution. SHELX software (e.g., SHELXL for refinement) is widely used for solving crystal structures .

Spectroscopic Methods:

  • IR Spectroscopy: Identifies NH₂ (3350–3420 cm⁻¹) and C-S (690–710 cm⁻¹) stretches .
  • NMR: ¹H NMR shows aromatic protons (δ 6.5–8.0 ppm) and isopropyl groups (δ 1.2–1.4 ppm).

Mass Spectrometry (LC-MS/ESI): Confirms molecular weight (e.g., m/z 261.34 for C₁₄H₁₅N₂S) .

Basic: What analytical techniques are recommended for assessing purity and stability?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% is typical for research-grade material).
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability (decomposition temperature >200°C for similar thiazole-aniline compounds) .
  • UV-Vis Spectroscopy: Monitors photodegradation in light-sensitive samples (λmax ~270–300 nm) .

Advanced: How can computational methods aid in understanding the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for analogous compounds), predicting reactivity .
  • Molecular Dynamics (MD): Simulates solvent interactions (e.g., in DMSO or water) to assess solubility.
  • Docking Studies: Models interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

Advanced: What experimental design strategies optimize reaction conditions for derivatives of this compound?

Answer:

  • Design of Experiments (DoE): Multi-variable optimization (e.g., temperature, catalyst loading, solvent ratio) using factorial designs. For example:

    VariableLow LevelHigh Level
    Temperature60°C100°C
    Catalyst (mol%)2%5%
    Solvent (MeOH:DMF)1:11:3
    Response surface methodology (RSM) identifies optimal conditions .

Advanced: How can environmental fate studies for this compound be designed?

Answer:

  • Soil Column Experiments: Simulate migration in different soil layers under varying pH and moisture. Pumping speed (e.g., 0.5–2.0 mL/min) affects vertical distribution .
  • Advanced Oxidation Processes (AOPs): Test degradation using Fenton’s reagent (Fe²⁺/H₂O₂) or UV/O₃, monitoring intermediates via LC-MS .
  • Partition Coefficients: Measure logP (octanol-water) to predict bioavailability (estimated logP ~2.8 for similar compounds) .

Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?

Answer:

  • Cross-Validation: Compare XRD data with NMR/IR to confirm bond assignments. For example, NH₂ vibrations in IR must align with NH₂ proton signals in NMR .
  • Isotopic Labeling: Use ¹³C/¹⁵N-labeled precursors to trace ambiguous signals.
  • Dynamic NMR: Resolve rotational barriers in isopropyl groups (e.g., coalescence temperature analysis) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Gloves (nitrile), lab coats, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation (vapor pressure ~0.01 mmHg at 25°C).
  • Spill Management: Neutralize with activated carbon or sand; avoid water to prevent contamination .

Advanced: How does steric hindrance from the isopropyl group influence reactivity in cross-coupling reactions?

Answer:

  • Steric Maps: Generated via DFT to quantify spatial blocking. The isopropyl group reduces accessibility to the thiazole’s C-2 position, favoring meta-substitution on the aniline ring .
  • Kinetic Studies: Compare reaction rates with/without isopropyl groups. For example, Suzuki coupling yields drop by ~20% due to steric effects .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

  • Process Analytical Technology (PAT): Real-time monitoring via inline Raman spectroscopy.
  • Crystallization Control: Seed crystals and controlled cooling rates ensure consistent polymorph formation.
  • Quality Metrics: Track critical parameters (e.g., residual solvent <500 ppm via GC) .

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